molecular formula C17H19NO B13776724 Phenol, 4-(((4-butylphenyl)methylene)amino)- CAS No. 71205-39-5

Phenol, 4-(((4-butylphenyl)methylene)amino)-

Cat. No.: B13776724
CAS No.: 71205-39-5
M. Wt: 253.34 g/mol
InChI Key: KGWBQDCYCHBEQR-UHFFFAOYSA-N
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Description

The compound Phenol, 4-(((4-butylphenyl)methylene)amino)- (IUPAC name: 4-{[(4-butylphenyl)methylidene]amino}phenol) is a Schiff base derived from the condensation of 4-butylbenzaldehyde and 4-aminophenol. This class of compounds is characterized by an imine (-C=N-) linkage, which confers unique electronic and steric properties. Notably, derivatives of this compound have been studied for their inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity therapeutics .

Properties

CAS No.

71205-39-5

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(4-butylphenyl)methylideneamino]phenol

InChI

InChI=1S/C17H19NO/c1-2-3-4-14-5-7-15(8-6-14)13-18-16-9-11-17(19)12-10-16/h5-13,19H,2-4H2,1H3

InChI Key

KGWBQDCYCHBEQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically synthesized via Schiff base formation through condensation of an amine (4-butylaniline or its derivatives) with an aldehyde or ketone bearing a phenol group. The reaction involves:

  • Mixing the amine and the carbonyl compound in an appropriate solvent.
  • Allowing the formation of the imine linkage (-C=N-) under mild acidic or neutral conditions.
  • Isolation and purification of the imine product.

Key Synthetic Strategies and Reagents

Based on recent research and synthetic protocols, the following methods are employed:

2.2.1. Buchwald-Hartwig Amination for Amine Preparation

  • The 4-butylaniline moiety can be introduced via palladium-catalyzed Buchwald-Hartwig amination.
  • This method couples aryl halides with amines to form aryl amines with high selectivity.
  • Example: Coupling 4-bromobenzoate derivatives with 4-butylaniline to generate substituted diphenylamines, which are then used as intermediates for Schiff base formation.

2.2.2. Dicyclohexylcarbodiimide (DCC) Mediated Coupling

  • DCC is employed to facilitate coupling between phenolic hydroxyl linkers and amine derivatives.
  • This method is used for esterification or amide bond formation, which can precede or accompany imine formation.
  • For example, coupling of mono-phenolic hydroxyl linkers with diphenylamine derivatives improves yield and purity of the final mixed amine-phenol compounds.

2.2.3. One-Pot Oxidation and Etherification

  • A novel method involves oxidation of hydroxy-substituted phenols in the presence of ammonium peroxydisulfate and sulfuric acid in methanol.
  • This leads to hydroxy-substituted phenolic ethers, which can be precursors or analogs to the target compound.
  • The reaction mechanism involves Baeyer-Villiger oxidation followed by nucleophilic attack by alcohols, yielding phenolic ethers in high yield (~86%).

Stepwise Example Preparation (Based on Literature)

Step Description Reagents/Conditions Yield/Notes
1 Preparation of 4-butylaniline derivative via Buchwald-Hartwig amination Pd catalyst, K2CO3 base, aryl bromide, 4-butylaniline, solvent (e.g., toluene), temperature ~80-110°C Yields vary: ~50-70% depending on substitution pattern
2 Synthesis of mono-phenolic hydroxyl linker Reaction of phenolic acid derivatives with diol linkers under DCC coupling High yield (~70%) with careful stoichiometry control
3 Formation of Schiff base (imine) Condensation of 4-butylaniline derivative with 4-hydroxybenzaldehyde or equivalent Mild acidic conditions, room temperature, overnight reaction
4 Purification and isolation Chromatography or recrystallization Purity >95% achievable

Reaction Optimization and Yield Improvement

  • Use of mono-phenolic hydroxyl linkers improves selectivity and yield by preventing side reactions seen in statistical mixtures.
  • Changing bases in Buchwald-Hartwig amination (e.g., using K2CO3 instead of other bases) can significantly improve yields from ~25% to over 50%.
  • Reaction parameters such as temperature, solvent choice, and reagent ratios critically affect the efficiency of the phenol ether formation and Schiff base condensation.

Analytical and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (especially $$^{1}H$$-NMR) is used to confirm imine formation and phenolic proton environments.
  • Mass spectrometry (MS) confirms molecular weight and purity.
  • Infrared (IR) spectroscopy identifies characteristic functional groups such as phenolic OH (~3500 cm$$^{-1}$$) and imine C=N (~1600-1650 cm$$^{-1}$$) stretches.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Amine synthesis Buchwald-Hartwig amination Pd catalyst, 4-butylaniline, aryl bromides High selectivity, scalable Requires Pd catalyst, sensitive to substitution
Phenol linker synthesis DCC-mediated coupling DCC, phenolic acids, diols Improved yield, selective Side reactions in statistical mixtures
Schiff base formation Condensation reaction 4-butylaniline derivative, hydroxybenzaldehyde Mild conditions, straightforward Requires careful control of moisture and pH
Phenol ether formation (analogous) One-pot oxidation and etherification Ammonium peroxydisulfate, sulfuric acid, methanol High yield, simple process Limited to certain substrates

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(((4-butylphenyl)methylene)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products include phenolic derivatives with oxidized side chains.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenolic compounds.

Scientific Research Applications

Polymer Chemistry

Phenol derivatives, including Phenol, 4-(((4-butylphenyl)methylene)amino)-, are extensively used as additives in polymer manufacturing. They serve as antioxidants to enhance the stability and longevity of polymers. A case study highlighted the role of phenolic antioxidants in preventing oxidative degradation in plastics, which is crucial for maintaining their mechanical properties over time .

ApplicationDescription
Antioxidants Used to prevent oxidative degradation in polymers.
Curing Agents Act as curing agents in epoxy resin formulations, improving thermal stability and mechanical strength.

Medicinal Chemistry

Research indicates that phenolic compounds exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific compound under discussion has potential applications in drug development due to its ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of phenolic compounds, revealing that derivatives similar to Phenol, 4-(((4-butylphenyl)methylene)amino)- demonstrated significant activity against several bacterial strains. This suggests potential for development into therapeutic agents .

Synthetic Chemistry

The compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules through condensation reactions. Its structure allows it to participate in various chemical transformations, making it valuable in synthetic pathways.

Example Reactions:

  • Condensation Reactions : Reacts with aldehydes or ketones to form imines.
  • Substitution Reactions : Can undergo electrophilic aromatic substitution due to the presence of the amino group.

Safety and Environmental Considerations

While Phenol, 4-(((4-butylphenyl)methylene)amino)- has beneficial applications, it is essential to consider safety measures due to its potential irritant properties. Proper handling protocols should be established when working with this compound to mitigate risks associated with exposure.

Safety Data:

  • Irritant : May cause skin and eye irritation.
  • Environmental Impact : Requires assessment for environmental persistence and bioaccumulation potential.

Mechanism of Action

The mechanism of action of Phenol, 4-(((4-butylphenyl)methylene)amino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares Phenol, 4-(((4-butylphenyl)methylene)amino)- with structurally related Schiff bases:

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications
Phenol, 4-(((4-butylphenyl)methylene)amino)- C₁₇H₂₀N₂O 268.36 g/mol 4-butylphenyl PTP1B inhibition (IC₅₀: ~0.5–1.2 µM)
Phenol, 4-[[(4-methoxyphenyl)methylene]amino] C₁₄H₁₃NO₂ 227.26 g/mol 4-methoxyphenyl Enhanced solubility; weaker enzyme inhibition
4-[(E)-(4-Nitrobenzylidene)amino]phenol C₁₃H₁₀N₂O₃ 242.23 g/mol 4-nitrophenyl Photodynamic therapy applications
N-(4-Methoxybenzylidene)-4-butylaniline C₁₈H₂₁NO 267.37 g/mol 4-butyl, 4-methoxy Structural analog with altered hydrophobicity

Key Observations :

  • The 4-butylphenyl group in the target compound increases lipophilicity compared to methoxy or nitro substituents, which may improve cellular uptake .
  • Nitro-substituted analogs exhibit red-shifted absorption spectra due to electron-withdrawing effects, making them suitable for photodynamic therapy .

PTP1B Inhibition :

  • Compounds with 4-butylphenyl groups (e.g., 6c, 6f, 7c, 7f) show potent PTP1B inhibition (IC₅₀: 0.5–1.2 µM), attributed to optimal hydrophobic interactions with the enzyme's active site .
  • Removal of a methylene group from the butyl chain reduces inhibitory activity by ~40%, highlighting the importance of alkyl chain length .
  • Methoxy-substituted analogs (e.g., 4-[[(4-methoxyphenyl)methylene]amino]phenol) exhibit weaker inhibition (IC₅₀ > 5 µM), likely due to reduced steric bulk and altered electronic properties .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: In 4-[(E)-(4-nitrobenzylidene)amino]phenol, intermolecular O–H···O and C–H···O hydrogen bonds stabilize a 2D layered structure, enhancing thermal stability .
  • π-π Stacking : The nitro group facilitates π-π interactions between aromatic rings, a feature absent in alkyl-substituted analogs .
  • Disorder in Crystal Packing : Some derivatives (e.g., 4-butylphenyl analogs) exhibit molecular disorder in asymmetric units, complicating crystallographic refinement .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenol, 4-(((4-butylphenyl)methylene)amino)-, and how can reaction yields be optimized?

  • Methodology :

  • Schiff base condensation : React 4-butylbenzaldehyde with 4-aminophenol in ethanol under reflux (3–6 hours) using a catalytic amount of acetic acid. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization (ethanol) or column chromatography .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine), solvent polarity (e.g., methanol for faster kinetics), and temperature (60–80°C). Characterize purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Key Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify imine (C=N) proton resonance at δ 8.2–8.5 ppm and aromatic protons (δ 6.5–7.5 ppm). Confirm conjugation via downfield shifts .
  • UV-Vis Spectroscopy : Detect π→π* transitions (250–300 nm) and n→π* transitions (350–400 nm) in ethanol. Compare molar absorptivity (ε) with similar Schiff bases .
  • FT-IR : Confirm C=N stretch at ~1600–1650 cm⁻¹ and phenolic O-H stretch at ~3200–3400 cm⁻¹ .

Q. How can crystallographic data for this compound be obtained and validated?

  • Procedure :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/chloroform mix). Collect data using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL (space group determination, R-factor < 5%) .
  • Validation : Cross-check bond lengths (C-N: ~1.28 Å) and angles with DFT-optimized structures. Resolve twinning or disorder using Olex2 or PLATON .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) in Gaussian. Compare theoretical NMR/UV-Vis spectra with experimental data to identify tautomerism or solvent effects .
  • Molecular Dynamics : Simulate solvent interactions (e.g., ethanol) to explain shifts in absorption spectra. Use VMD or GROMACS for visualization .

Q. What mechanisms underlie its photophysical behavior, and how can they be exploited for applications like photosensitization?

  • Mechanistic Insights :

  • Excited-state dynamics : Use time-resolved fluorescence to measure triplet-state lifetimes. Correlate with substituent effects (e.g., electron-donating butyl group enhances intersystem crossing) .
  • Applications : Test singlet oxygen (<sup>1</sup>O2) generation via DPBF assay. Compare quantum yields (ΦΔ) with structurally similar Schiff bases (e.g., furyl/thienyl derivatives) .

Q. What strategies mitigate challenges in reproducibility (e.g., polymorph formation or byproducts)?

  • Solutions :

  • Polymorph Control : Screen crystallization solvents (DMSO vs. acetonitrile) and cooling rates. Analyze via PXRD .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolyzed imine). Optimize reaction conditions (e.g., inert atmosphere, desiccants) .

Q. How can environmental and toxicological impacts be assessed using in silico models?

  • Protocol :

  • QSAR Modeling : Predict logP (lipophilicity) and EC50 (aquatic toxicity) with EPI Suite. Validate against experimental bioassay data (e.g., Daphnia magna) .
  • Degradation Pathways : Simulate hydrolysis (pH 5–9) and photolysis using AOPWIN. Compare with HPLC-UV degradation studies .

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